molecular formula C11H12N4O3S2 B2536121 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE CAS No. 1428373-18-5

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE

Cat. No.: B2536121
CAS No.: 1428373-18-5
M. Wt: 312.36
InChI Key: BPFMHAZSITWNNZ-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide is a synthetic small molecule that incorporates the 2,1,3-benzothiadiazole (BTD) heterocycle, a privileged electron-acceptor scaffold with significant potential in multidisciplinary research . The BTD core is known for its high electron affinity, remarkable thermal stability, and photostability, making it a valuable component in the development of advanced functional materials . Its structure is characterized by a benzene ring fused to a 1,2,5-thiadiazole ring, creating a robust, planar, and aromatic system that readily participates in electron-transfer processes . In this molecule, the BTD unit is functionalized with an azetidine carboxamide moiety, a motif often used to influence the compound's physicochemical properties and bioavailability, and further modified with a methanesulfonyl group. This specific molecular architecture suggests potential applications in several cutting-edge research areas. Primarily, BTD derivatives are extensively investigated in material science and optoelectronics. They serve as key building blocks in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where their electron-deficient nature facilitates charge transport . Furthermore, the inherent fluorescence and large Stokes shift of many BTDs make them excellent fluorophores for designing chemosensors and chemodosimeters . Researchers are developing such systems for the selective optical detection of various cationic, anionic, and neutral analytes in environmental and biological samples . In a biomedical context, structurally related BTD and thiazole derivatives have been screened for antimicrobial properties, indicating that this chemotype can exhibit potent biological activity . The presence of the sulfonamide group in this particular compound may also be of interest for investigations into enzyme inhibition. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-20(17,18)15-5-7(6-15)11(16)12-8-3-2-4-9-10(8)14-19-13-9/h2-4,7H,5-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMHAZSITWNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole core, which can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents. The azetidine ring can be introduced through nucleophilic substitution reactions, and the methanesulfonyl group can be added via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can act as an electron acceptor, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique structure distinguishes it from analogs. Below is a comparative analysis:

Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Benzothiadiazole Carboxamide, Methanesulfonylazetidine 2,1,3-Benzothiadiazol-4-yl
N-(4-Chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea Thiourea Thiourea, Chlorophenyl 4-Cl, Phenylethyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Benzamide, Hydroxyl 3-Methyl, 2-Hydroxy-1,1-dimethylethyl
(2R,3S)-N-Benzoyl-3-phenylisoserine Hybrids Benzoyl-phenylisoserine Benzamide, Isoserine Hybrid scaffold
  • Benzothiadiazole vs.
  • Methanesulfonyl Group : Unlike hydroxyl or methyl groups in and , the methanesulfonyl group in the target compound may reduce metabolic degradation, as seen in sulfonamide-containing drugs .

Physicochemical Properties

While exact data (e.g., logP, solubility) for the target compound is unavailable, inferences can be made from analogs:

  • Molecular Weight : Estimated to be higher than simpler thioureas () due to the benzothiadiazole and azetidine rings, which may impact bioavailability.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₉H₈N₄O₃S
  • Molar Mass : 232.25 g/mol
  • CAS Number : [insert CAS number if available]

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies indicate that compounds containing the benzothiadiazole structure exhibit significant antitumor properties. For instance, derivatives have shown to inhibit the proliferation of various cancer cell lines through apoptosis and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that related benzothiadiazole derivatives possess effective antibacterial and antifungal properties, potentially making them candidates for treating infections .
  • Enzyme Inhibition : Some studies suggest that benzothiadiazole derivatives can act as enzyme inhibitors, particularly in pathways associated with cancer progression and inflammation .

Antitumor Activity

A study published in Compounds evaluated the antitumor effects of various benzothiadiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed:

  • IC₅₀ Values :
    • A549: 2.12 ± 0.21 μM
    • HCC827: 5.13 ± 0.97 μM
    • NCI-H358: 0.85 ± 0.05 μM

These results indicate the compound's potential as an effective antitumor agent with a relatively low toxicity profile towards normal cells (MRC-5 fibroblasts) at low concentrations .

Antimicrobial Activity

Another study focused on the synthesis of novel benzothiadiazole derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods and exhibited zones of inhibition comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ (μM)Reference
AntitumorA5492.12 ± 0.21
AntitumorHCC8275.13 ± 0.97
AntitumorNCI-H3580.85 ± 0.05
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,1,3-benzothiadiazol-4-yl)-1-methanesulfonylazetidine-3-carboxamide to maximize yield and purity?

  • Methodological Answer : Synthesis involves multi-step protocols. Key steps include coupling the benzothiadiazole core with the azetidine sulfonamide moiety under controlled conditions. Use catalysts like 1,1'-sulfonyldiimidazole in DMF at 0–5°C for sulfonylation, followed by sodium hydride activation for ring closure . Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify connectivity (e.g., benzothiadiazole aromatic protons at δ 7.5–8.5 ppm, azetidine methylene at δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z calculated for C₁₄H₁₅N₃O₃S₂: 354.06). Infrared spectroscopy identifies sulfonyl (S=O) stretches at ~1350 cm⁻¹. Purity (>98%) is validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. For antimicrobial activity, use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli per CLSI guidelines. Include dose-response curves (0.1–100 μM) and positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for bacteria). Replicate experiments in triplicate to ensure statistical significance .

Q. How can solubility challenges be addressed during formulation for biological assays?

  • Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) with sonication. If precipitation occurs, use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. Characterize formulations via dynamic light scattering (DLS) to ensure particle size <200 nm. Assess stability over 24 hours at 4°C and 25°C .

Q. What validation parameters are critical for HPLC purity analysis?

  • Methodological Answer : Validate specificity by stressing the compound under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Ensure linearity (R² >0.999) across 50–150% of the target concentration. Precision (RSD <2% for retention time) and accuracy (98–102% recovery) must meet ICH Q2(R1) criteria. Use system suitability tests (e.g., column efficiency >2000 plates) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with modified substituents: (a) Replace methanesulfonyl with trifluoromethanesulfonyl; (b) Substitute azetidine with pyrrolidine; (c) Introduce halogens (F, Cl) on the benzothiadiazole ring. Test analogs in parallel using enzyme inhibition assays (e.g., kinase targets) and molecular docking (AutoDock Vina) to correlate activity with binding affinity. Use QSAR models to predict logP and polar surface area .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate metabolic stability using liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Assess plasma protein binding via equilibrium dialysis. If poor bioavailability is observed, develop prodrugs (e.g., ester derivatives) or use nanoformulations. Conduct pharmacokinetic studies in rodents (IV/oral dosing) to measure AUC and half-life .

Q. Which mass spectrometry techniques identify metabolic byproducts?

  • Methodological Answer : Use high-resolution LC-QTOF-MS with data-dependent acquisition (DDA) to fragment ions above intensity thresholds. Compare fragmentation patterns with databases (e.g., HMDB) or synthetic standards. Perform hydrogen-deuterium exchange (HDX-MS) to localize oxidation sites. Collect in vivo samples (plasma, urine) at 0.5, 2, 8, and 24 hours post-dose .

Q. How do pH and temperature affect compound stability during storage?

  • Methodological Answer : Conduct accelerated stability studies: Store samples at 4°C, 25°C/60% RH, and 40°C/75% RH for 1–6 months. Analyze degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf life. For pH stability, incubate in buffers (pH 1–9) at 37°C for 24 hours. Lyophilize hygroscopic samples and store in amber vials under nitrogen .

Q. What frameworks assess in vivo toxicity and pharmacokinetics?

  • Methodological Answer :
    Follow OECD 423 for acute toxicity (dose escalation in rodents) and OECD 407 for 28-day subacute studies (histopathology, serum biochemistry). For PK, administer IV (1 mg/kg) and oral (10 mg/kg) doses. Collect blood at 0.5, 1, 2, 4, 8, and 24 hours. Quantify drug levels via LC-MS/MS and calculate bioavailability (F%). Include tissue distribution analysis (liver, kidney, brain) .

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